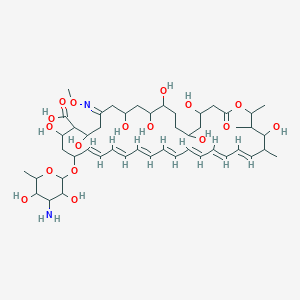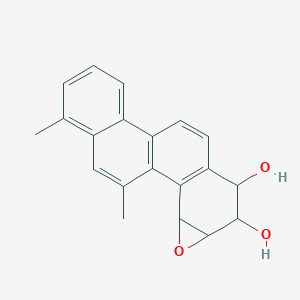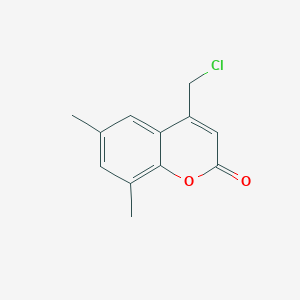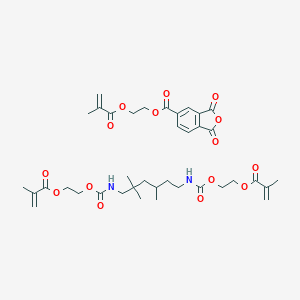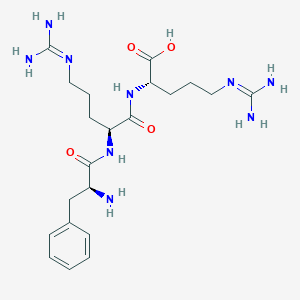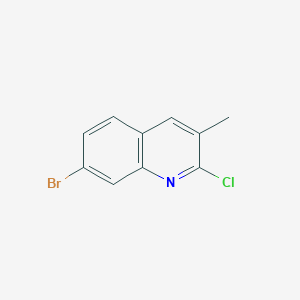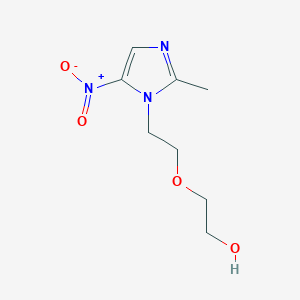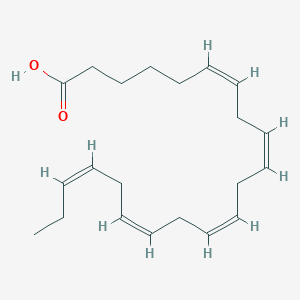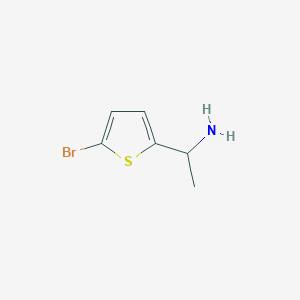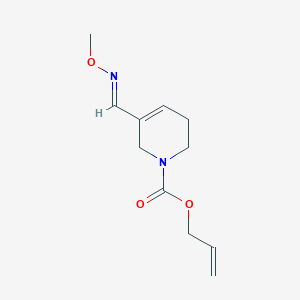
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, it is believed to act as a chelating ligand, forming a coordination complex with a metal catalyst. This complex then undergoes various reactions, leading to the desired product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. However, it has been shown to be non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ability to act as an effective ligand in metal-catalyzed reactions. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain reactions, and further studies are needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research is its use in the synthesis of biologically active compounds, including pharmaceuticals. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research, such as catalysis and materials science.
Synthesemethoden
The synthesis of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide at a temperature of around 50-70°C. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a ligand in metal-catalyzed reactions. It has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, it has been studied for its potential use in the synthesis of biologically active compounds.
Eigenschaften
CAS-Nummer |
145071-36-9 |
|---|---|
Produktname |
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
InChI-Schlüssel |
FIBWODBLQWJUIU-XYOKQWHBSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Kanonische SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Andere CAS-Nummern |
145071-36-9 |
Synonyme |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-propenyl ester, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




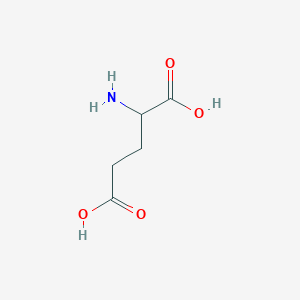
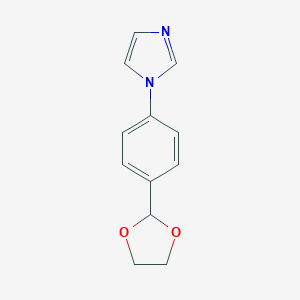
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

